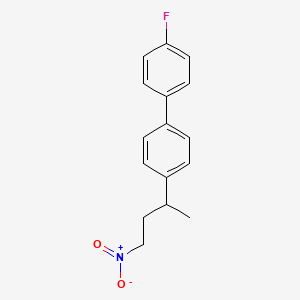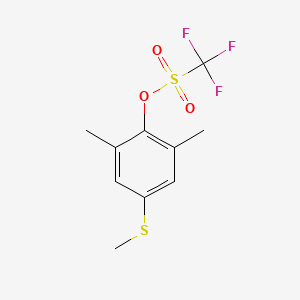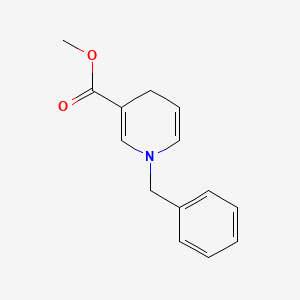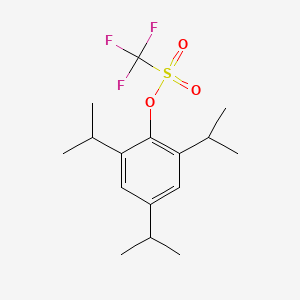
2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of three isopropyl groups attached to a phenyl ring, which is further bonded to a trifluoromethanesulfonate group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,4,6-Tri(propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include a controlled temperature environment to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: This compound shares the triisopropylphenyl group but differs in its functional group, which is a phosphine instead of a trifluoromethanesulfonate.
2,4,6-Triphenylpyrylium tetrafluoroborate: Another compound with a similar aromatic structure but different substituents and functional groups.
Uniqueness
2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
60319-11-1 |
|---|---|
Molekularformel |
C16H23F3O3S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[2,4,6-tri(propan-2-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H23F3O3S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)22-23(20,21)16(17,18)19/h7-11H,1-6H3 |
InChI-Schlüssel |
ZTUVEURTJGTISL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)C(F)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


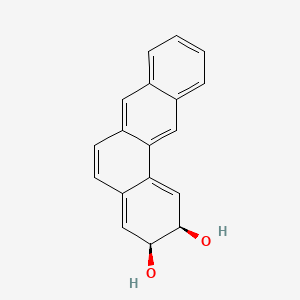
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
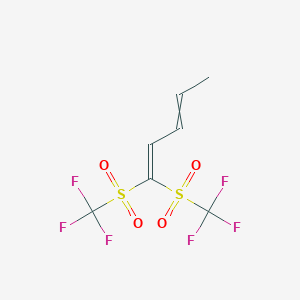
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
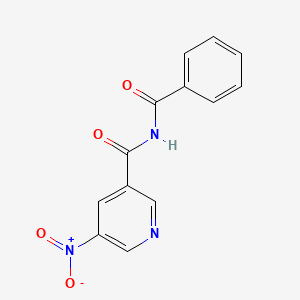
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
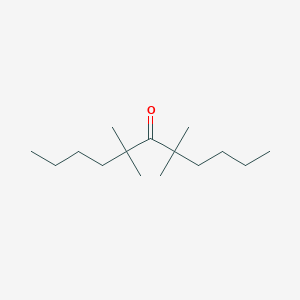


![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
